4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine
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Overview
Description
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The presence of the triazine ring, which contains three nitrogen atoms, imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction is conducted at a temperature range of 70-80°C . Alternatively, microwave irradiation can be used to achieve the desired product in less time and with higher purity .
Chemical Reactions Analysis
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other derivatives.
Scientific Research Applications
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine involves its interaction with various molecular targets. The triazine ring can form stable complexes with metal ions, which can affect enzymatic activities and other biochemical processes . Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, leading to its antimicrobial and other biological activities .
Comparison with Similar Compounds
4-(4,6-Dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine can be compared with other similar compounds such as:
2-Chloro-4,6-diamino-1,3,5-triazine: This compound also contains a triazine ring and exhibits similar chemical properties.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has been shown to have significant antimicrobial activity.
Hexamethylmelamine: Another triazine derivative used clinically for its antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10Cl2N4O |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
4-(4,6-dichloro-1,3,5-triazin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C8H10Cl2N4O/c1-5-4-15-3-2-14(5)8-12-6(9)11-7(10)13-8/h5H,2-4H2,1H3 |
InChI Key |
QBUWTOUQHPKDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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